

# 4-Chloro-2,3-difluorobenzaldehyde physical properties

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## Compound of Interest

Compound Name: 4-Chloro-2,3-difluorobenzaldehyde

CAS No.: 1160573-23-8

Cat. No.: B569944

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## Technical Guide: 4-Chloro-2,3-difluorobenzaldehyde

### Physicochemical Profiling, Synthesis Logic, and Application in Medicinal Chemistry[1]

#### Executive Summary

**4-Chloro-2,3-difluorobenzaldehyde** (CAS: 1160573-23-8) is a trisubstituted aromatic aldehyde serving as a critical "scaffold" in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] Its unique substitution pattern—featuring a reactive aldehyde handle flanked by an electron-withdrawing fluorine motif and a para-chloro substituent—makes it highly valuable for modulating metabolic stability and lipophilicity in drug candidates, particularly for alpha-7 nicotinic acetylcholine receptor ( $\alpha 7$  nAChR) agonists and fluoroquinolone antibiotics.

This guide provides a definitive reference for researchers handling this compound, synthesizing data from patent literature and structure-activity relationship (SAR) principles.

#### Physicochemical Property Profile

The following data consolidates experimental observations with predictive modeling where specific literature values are proprietary.

**Table 1: Core Physical Properties**

Property	Specification / Value	Source/Note
Chemical Name	4-Chloro-2,3-difluorobenzaldehyde	IUPAC
CAS Number	1160573-23-8	Primary Registry
Molecular Formula	C <sub>7</sub> H <sub>3</sub> ClF <sub>2</sub> O	-
Molecular Weight	176.55 g/mol	-
Physical State	Liquid	Ambient Temp (20-25°C)
Appearance	Colorless to Light Yellow	Oxidizes to yellow upon air exposure
Boiling Point	Predicted:[2][3][4] 215–225 °C (760 mmHg)	Est. based on 4-Cl-benzaldehyde (214°C)
Density	Predicted: 1.45 ± 0.05 g/cm <sup>3</sup>	High density due to Cl/F substitution
Solubility	Soluble in DCM, EtOAc, THF, MeOH	Low water solubility
Flash Point	> 95 °C (Closed Cup)	Class IIIB Combustible Liquid

## Structural Characterization (Spectroscopic Markers)[1] [5]

- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): Distinct aldehyde proton singlet at δ 10.2–10.4 ppm. Aromatic region shows splitting characteristic of 2,3-difluoro substitution (coupling constants J<sub>H-F</sub> will be significant).
- <sup>19</sup>F NMR: Two distinct signals in the -120 to -150 ppm range, showing strong coupling due to ortho-positioning.
- FT-IR: Strong Carbonyl (C=O) stretch at 1690–1705 cm<sup>-1</sup>; C-F stretches at 1000–1400 cm<sup>-1</sup>.

## Structural Analysis & Reactivity Logic

Understanding the electronic environment of this molecule is crucial for reaction planning.

### Electronic Push-Pull

- **Aldehyde (C-1):** The carbonyl carbon is highly electrophilic, activated by the electron-withdrawing nature of the fluorine at C-2 and C-3. This makes it prone to rapid nucleophilic attack (e.g., reductive amination, Wittig olefination).
- **Fluorine Effect (C-2, C-3):** The ortho-fluorine (C-2) exerts a strong inductive effect (-I), destabilizing the carbonyl oxygen's lone pairs but activating the ring for nucleophilic aromatic substitution ( $S_NAr$ ) if the aldehyde is protected.
- **Chlorine Handle (C-4):** The chlorine atom serves as a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the scaffold to be extended after the aldehyde chemistry is complete.

### Stability Concerns

The 2,3-difluoro substitution pattern creates a "privileged" electronic deficiency. While this is useful for reactivity, it renders the aldehyde sensitive to autoxidation (conversion to 4-chloro-2,3-difluorobenzoic acid) if stored improperly.

## Synthesis & Experimental Workflows

While often purchased, the synthesis of this intermediate highlights its structural connectivity. The preferred route in a research setting is the Directed Ortho-Lithiation or Oxidation of Toluene Derivatives.

### Diagram 1: Synthetic Pathways

The following diagram illustrates the logical flow for synthesizing and utilizing this scaffold.



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Figure 1: Synthesis logic via lithiation and downstream application pathways.

## Protocol: Quality Control & Handling

Objective: Ensure integrity of the aldehyde prior to use in sensitive steps (e.g., Knoevenagel condensation).

- Visual Inspection: Check for white solid precipitates (Benzoic acid derivative). If present, filtration is required.
- Solubility Check: Dissolve 50 mg in 1 mL  $\text{CDCl}_3$ . The solution should be clear. Turbidity suggests polymerization or acid formation.
- Purification (If degraded):
  - Method: Vacuum Distillation (Bulb-to-bulb).
  - Conditions: High vacuum ( $< 1$  mmHg) at moderate heat. Note: Do not overheat, as fluorinated aromatics can be thermally sensitive.

## Applications in Drug Development[6]

### Alpha-7 nAChR Agonists

Research cited in patent WO2016100184A1 highlights the use of **4-Chloro-2,3-difluorobenzaldehyde** as a starting material for geminal substituted quinuclidine amides.

- Mechanism: The aldehyde undergoes reductive amination or condensation to link with the quinuclidine core.

- Role of Fluorine: The 2,3-difluoro motif improves metabolic stability against P450 oxidation and enhances blood-brain barrier (BBB) permeability by modulating the pKa of nearby amines.

## Fluoroquinolone Antibiotics

The scaffold is also relevant in the synthesis of next-generation quinolones, where the aldehyde is converted to a vinyl group or heterocycle, and the chlorine is displaced by a cyclic amine (e.g., piperazine).

## Safety & Storage Directives (SDS Summary)

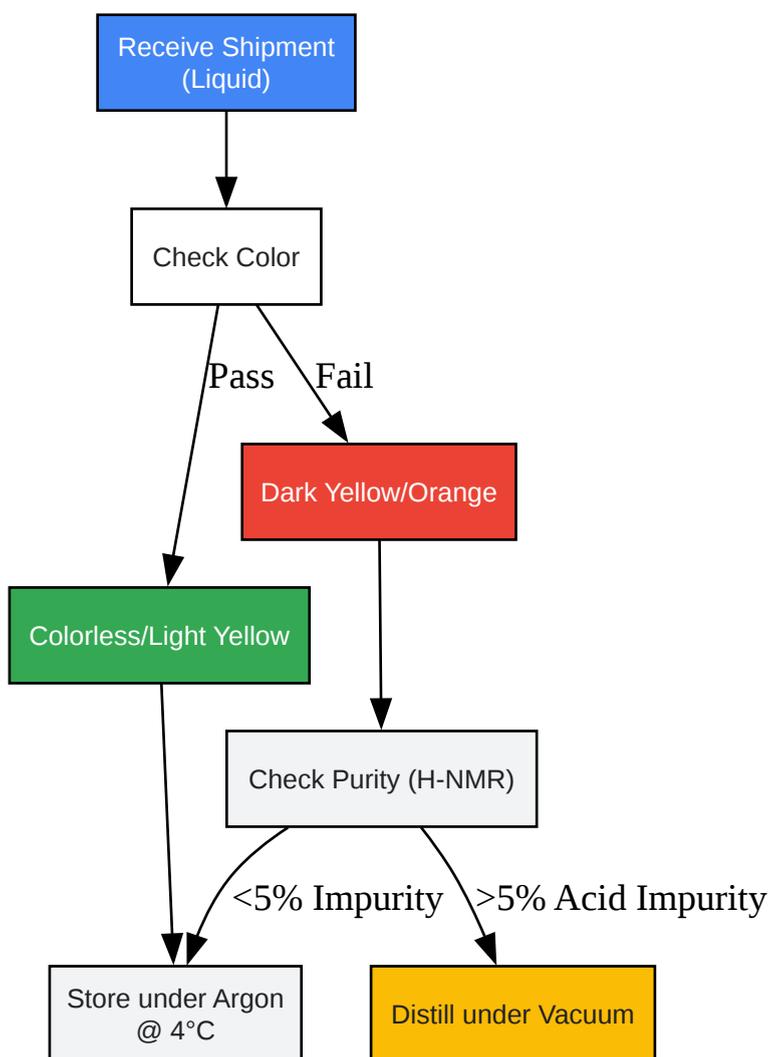
Signal Word:WARNING

Hazard Class	H-Code	Statement
Skin Irritation	H315	Causes skin irritation.[5]
Eye Irritation	H319	Causes serious eye irritation. [5]
STOT-SE	H335	May cause respiratory irritation.[5]

Storage Protocol:

- Atmosphere: Store under Argon or Nitrogen (Air sensitive).
- Temperature: Refrigerator (+2°C to +8°C) recommended to retard oxidation.
- Container: Amber glass with Teflon-lined cap to prevent photochemical degradation.

## Diagram 2: Handling Decision Tree



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Figure 2: Standard Operating Procedure (SOP) for receiving and assessing reagent quality.

## References

- Fluorochem Products. **4-Chloro-2,3-difluorobenzaldehyde** Product Sheet. Retrieved from
- World Intellectual Property Organization. WO2016100184A1 - Geminal substituted quinuclidine amide compounds as agonists of alpha-7 nicotinic acetylcholine receptors. (2016). Retrieved from
- ChemicalBook. **4-Chloro-2,3-difluorobenzaldehyde** Basic Information. Retrieved from [6]

- PubChem.Compound Summary for 4-Chloro-2,6-difluorobenzaldehyde (Isomer Comparison). National Library of Medicine.[7] Retrieved from [5]

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## Sources

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- 2. 1-Propanol - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 3. 1-Propanol CAS#: 71-23-8 [[m.chemicalbook.com](https://www.merckmillipore.com/chemicalbook)]
- 4. CN104098453A - Synthetic method for 4-fluorobenzaldehyde - Google Patents [[patents.google.com](https://patents.google.com)]
- 5. 4-Chloro-2-fluorobenzaldehyde | C7H4ClFO | CID 2724908 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 6. 2,3-Difluorobenzaldehyde(2646-91-5) 1H NMR [[m.chemicalbook.com](https://www.merckmillipore.com/chemicalbook)]
- 7. CAS Common Chemistry [[commonchemistry.cas.org](https://commonchemistry.cas.org)]
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